Sodium permanganate trihydrate

Description

Properties

CAS No. |

10102-36-0 |

|---|---|

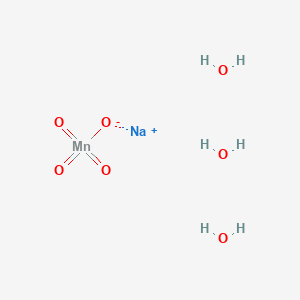

Molecular Formula |

H6MnNaO7 |

Molecular Weight |

195.97 g/mol |

IUPAC Name |

sodium;permanganate;trihydrate |

InChI |

InChI=1S/Mn.Na.3H2O.4O/h;;3*1H2;;;;/q;+1;;;;;;;-1 |

InChI Key |

RAZRGVZXPQEKJW-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[O-][Mn](=O)(=O)=O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes

Conventional Synthesis Techniques for Sodium Permanganate (B83412)

Traditional methods for producing sodium permanganate have been well-established for decades. These techniques often involve strong oxidizing agents or electrochemical processes and form the bedrock of industrial production.

A direct synthesis route for sodium permanganate involves the oxidation of manganese dioxide (MnO₂) using sodium hypochlorite (B82951) (NaClO) in the presence of sodium hydroxide (B78521) (NaOH). wikipedia.orgsciencemadness.org The reaction proceeds according to the following equation:

2 MnO₂ + 3 NaClO + 2 NaOH → 2 NaMnO₄ + 3 NaCl + H₂O wikipedia.org

This reaction is typically conducted in an aqueous solution. sciencemadness.org For optimal results, the use of freshly prepared hydrous manganese dioxide, which appears as a flocculent dark brown precipitate, is recommended over the more common commercial crystalline powder. sciencemadness.orgstackexchange.com While the reaction can proceed, its preparative value can be limited by low yields, as a significant portion of the sodium hypochlorite may decompose during the process. sciencemadness.orgsciencemadness.org Heating the reaction mixture can facilitate the conversion, though it may also accelerate the decomposition of the hypochlorite. stackexchange.com Sodium carbonate may be substituted for sodium hydroxide, but it is generally considered less effective. stackexchange.com

Table 1: Reaction Parameters for Hypochlorite/Hydroxide Oxidation

| Parameter | Description | Source(s) |

|---|---|---|

| Manganese Source | Manganese Dioxide (MnO₂), preferably freshly prepared | sciencemadness.orgstackexchange.com |

| Oxidizing Agent | Sodium Hypochlorite (NaClO) | wikipedia.org |

| Base | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | wikipedia.orgstackexchange.com |

| Medium | Aqueous Solution | sciencemadness.org |

| Conditions | May require heating | stackexchange.com |

Electrochemical synthesis offers a direct route to high-purity sodium permanganate. zenodo.org This process involves the electrolysis of an alkaline solution using an anode made of manganese or, more commonly, ferromanganese. zenodo.orgyoutube.com The manganese in the anode is oxidized directly to the permanganate ion (MnO₄⁻). zenodo.org

The electrolytic cell is typically divided by a diaphragm, such as a porous clay pot, which separates the anode and cathode. youtube.comgoogle.com This separation is crucial to prevent the permanganate formed at the anode from migrating to the cathode and being reduced back to lower manganese oxides. youtube.comgoogle.com The electrolyte can be a solution of sodium hydroxide or sodium carbonate. sciencemadness.orgzenodo.org Studies have shown that operating at a high current density can enhance the efficiency of the process. google.com This method is advantageous as it can yield a chemically pure product directly, with the primary soluble impurity being carbonate or hydroxide from the electrolyte. zenodo.org

Table 2: Key Parameters for Electrochemical Synthesis

| Parameter | Description | Source(s) |

|---|---|---|

| Anode Material | Manganese or Ferromanganese | zenodo.orgyoutube.com |

| Electrolyte | Sodium Hydroxide or Sodium Carbonate Solution | sciencemadness.orgzenodo.org |

| Cell Configuration | Divided cell with a diaphragm | youtube.comgoogle.com |

| Key Process | Anodic oxidation of manganese to permanganate | zenodo.org |

An alternative to using sodium hypochlorite is the employment of calcium hypochlorite (Ca(OCl)₂). One method involves reacting manganese dioxide with a solution of calcium hypochlorite. wikipedia.org In some variations, a small quantity of calcium hydroxide is added to the reaction mixture to regulate the pH. wikipedia.org

Another described, though less common, route involves the addition of calcium hypochlorite and sodium hydroxide to a concentrated solution of a manganese(II) salt, such as manganese(II) chloride. sciencemadness.org While calcium hypochlorite is a strong oxidant capable of generating the permanganate ion, its primary application in related syntheses is often for the production of calcium permanganate. wikipedia.orggoogle.com

Due to the challenges in preparing sodium permanganate directly, a common industrial strategy involves the synthesis of potassium permanganate (KMnO₄) as an intermediate, followed by its conversion to sodium permanganate. elaguapotable.com The manufacturing process for potassium permanganate, which involves roasting manganese ore with potassium hydroxide and subsequent electrolytic oxidation of the resulting potassium manganate (B1198562), is highly optimized. wikipedia.orgrsc.org

Once high-purity potassium permanganate is obtained, it can be converted to the sodium salt. This conversion is necessary because the direct synthesis pathway analogous to the potassium salt (starting with sodium hydroxide and manganese dioxide) is hindered by the instability of the required sodium manganate (Na₂MnO₄) intermediate. sciencemadness.org The conversion leverages the different solubility properties of the involved salts. One of the most effective methods for this conversion involves the use of sodium hexafluorosilicate, which is detailed as an advanced protocol. elaguapotable.com

Advanced and Environmentally Responsible Synthesis Protocols

In response to the environmental and safety concerns associated with traditional chemical production, newer methods have been developed. These protocols aim to reduce or eliminate the use of hazardous reagents like chlorine gas and minimize waste generation.

An advanced, single-step method for producing sodium permanganate utilizes potassium permanganate and sodium fluosilicate (also known as sodium hexafluorosilicate, Na₂SiF₆) as the primary reactants. google.com This process avoids the use of chlorine gas, making it inherently safer and more environmentally friendly. google.com

The synthesis is carried out in an aqueous medium where the reactants are mixed and heated. google.com The reaction is typically maintained at a temperature between 70°C and 95°C for several hours to ensure completion. google.com One patent describes an optimal temperature of around 80°C with a reaction time of at least six hours. google.com The chemical reaction is as follows:

2KMnO₄ + Na₂SiF₆ → 2NaMnO₄ + K₂SiF₆ (s)

The potassium fluosilicate (K₂SiF₆) byproduct has low solubility in the reaction mixture and precipitates out. The desired sodium permanganate remains in the solution and is then separated by filtration. The resulting solution is often concentrated through heating and then cooled to yield the final sodium permanganate product. google.com This method is advantageous due to its simple, single-step process under normal pressure, which makes the reaction conditions easy to control and results in a product with low chloride content. google.com

Table 3: Reaction Conditions for Fluosilicate Process

| Parameter | Description | Source(s) |

|---|---|---|

| Reactants | Potassium Permanganate (KMnO₄), Sodium Fluosilicate (Na₂SiF₆) | google.com |

| Medium | Water | google.com |

| Temperature | 70 - 95°C (80°C cited as optimal) | google.com |

| Reaction Time | ≥ 6 hours | google.com |

| Separation | Filtration to remove precipitated Potassium Fluosilicate | |

Production from Industrial Waste Streams Containing Manganese Dioxide

The synthesis of sodium permanganate from industrial waste, particularly sludge rich in manganese dioxide (MnO₂), presents a viable waste management strategy. researchgate.net Industrial sludge, such as that produced during the hot refining stage of zinc oxide ore recovery, can contain significant amounts of MnO₂. researchgate.net A process has been developed to produce sodium permanganate (NaMnO₄) from this type of industrial waste. researchgate.net

The efficiency of sodium permanganate production from industrial sludge is influenced by several key operating factors. A study utilizing Taguchi experimental design and Aspen Plus modeling identified optimized conditions for maximizing NaMnO₄ yield. researchgate.net The parameters investigated included the acid concentration of the electrolysis spent solution, reaction temperature, stirring speed, reaction time, MnO₂ content in the sludge, solid-to-liquid ratio, amount of additives, and oxygen pressure. researchgate.net

The optimal conditions for achieving a sodium permanganate production efficiency of over 70% were determined to be:

Acid Concentration (CSE): 80 g/L researchgate.net

Reaction Temperature (TR): 100 °C researchgate.net

Stirring Speed (S): 300 rpm researchgate.net

Reaction Time (τ): 2.0 hours researchgate.net

MnO₂ Content in Sludge (WMnO₂): 8 wt.% researchgate.net

Solid-to-Liquid Ratio (S/L): 1:2 researchgate.net

Additives (WAdditives): 20 wt.% researchgate.net

Oxygen Pressure (PO₂): 2.5 atm researchgate.net

Below is an interactive data table summarizing the optimized reaction parameters for sodium permanganate production from industrial waste.

| Parameter | Optimized Value |

| Acid Concentration (CSE) | 80 g/L |

| Reaction Temperature (TR) | 100 °C |

| Stirring Speed (S) | 300 rpm |

| Reaction Time (τ) | 2.0 h |

| MnO₂ Content (WMnO₂) | 8 wt.% |

| Solid-to-Liquid Ratio (S/L) | 1:2 |

| Additives (WAdditives) | 20 wt.% |

| Oxygen Pressure (PO₂) | 2.5 atm |

This table presents the optimized parameters for maximizing sodium permanganate production from industrial sludge containing manganese dioxide.

A significant aspect of producing sodium permanganate from industrial waste is the effective separation of impurities to enhance product purity. The same optimized process that maximizes NaMnO₄ production also demonstrates high efficiency in removing common metallic impurities found in industrial sludge. researchgate.net Under the optimal reaction conditions, the removal percentages for impurities such as Fe²⁺, Co²⁺, and Mn²⁺ were found to be over 95%. researchgate.net Concurrently, the zinc extraction efficiency exceeded 85%. researchgate.net

In a different context, a method has been developed for producing potassium fluosilicate from the waste residues of sodium permanganate production, which involves separating manganese compounds. google.com This process uses oxalic acid to reduce high-valence manganese to divalent manganese, which is then separated by filtration. google.com While this method is for a byproduct, it highlights a strategy for manganese separation that could be relevant to purifying the primary sodium permanganate product stream.

Controlled Crystallization and Hydration State Formation

Sodium permanganate is known to form hydrates, with the monohydrate (NaMnO₄·H₂O) and trihydrate (NaMnO₄·3H₂O) being notable forms. cymitquimica.comwikipedia.orgontosight.ai The formation of a specific hydration state is a critical step in obtaining a stable, crystalline product. Sodium permanganate is hygroscopic, meaning it readily absorbs water from the atmosphere. wikipedia.org

Structural Elucidation and Crystallographic Investigations

Determination of Crystal Structure and Lattice Parameters

Both single crystal and powder X-ray diffraction have been employed to study the crystallography of permanganate (B83412) compounds, providing insights into their lattice parameters and crystal systems. researchgate.netmdpi.comsemanticscholar.org

Table 1: Representative Crystallographic Data for a Hydrated Permanganate Complex

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.10180(10) |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| Volume (ų) | 2004.13(3) |

Data for [Co(NH₃)₄CO₃]MnO₄·H₂O, a related hydrated permanganate compound. semanticscholar.org

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and determining the lattice parameters of a material. pdx.educreative-biostructure.com It is particularly useful for materials that are not available as large single crystals. creative-biostructure.com PXRD has been utilized to study various permanganate compounds and their hydrates. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net In the study of related cobalt-permanganate complexes, PXRD was used to determine the lattice parameters for both the anhydrous and monohydrate forms, revealing a transformation from a triclinic to an orthorhombic crystal system upon hydration. mdpi.comsemanticscholar.org For sodium cobalt oxyhydrates prepared using sodium permanganate, PXRD patterns were used to identify the resulting phases and index them to a hexagonal lattice. researchgate.net This demonstrates the utility of PXRD in characterizing the structural changes associated with hydration in permanganate-containing materials.

Table 2: Representative PXRD Data for a Permanganate Complex

| Compound | Crystal System | Space Group |

|---|---|---|

| [Co(NH₃)₄CO₃]MnO₄ | Triclinic | P-1 |

| [Co(NH₃)₄CO₃]MnO₄·H₂O | Orthorhombic | Pbca |

Spectroscopic Characterization of Hydration States

Spectroscopic techniques provide critical information about the molecular vibrations and electronic transitions within a compound, offering insights into its chemical bonding and the environment of its constituent ions.

Vibrational Mode Assignment via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of molecules. scribd.com The IR spectrum of sodium permanganate trihydrate exhibits characteristic absorption bands. researchgate.net The permanganate ion (MnO₄⁻) has four fundamental vibrational modes, which can be active in the IR spectrum. researchgate.net For hydrated permanganates, the presence of water molecules introduces additional vibrational modes, particularly the O-H stretching and H-O-H bending vibrations. researchgate.net In a study of various inorganic salts, the IR spectrum of NaMnO₄·3H₂O was recorded, showing distinct peaks that can be attributed to the vibrations of the permanganate ion and the water of hydration. researchgate.net

Table 3: Characteristic IR Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~920 | very strong, sharp | Permanganate stretch |

| ~1620 | medium | H₂O bend |

| ~3400 | very strong, broad | O-H stretch |

Data compiled from various sources on permanganate and hydrate (B1144303) vibrations. researchgate.net

Far-Infrared (Far-IR) and Low-Temperature Raman Spectroscopic Studies

Far-infrared (Far-IR) spectroscopy probes lower energy vibrations, including lattice modes and the vibrations of heavy atoms, which can be highly sensitive to the crystal structure and polymorphism. nih.gov Low-temperature Raman spectroscopy can provide sharper, more resolved spectra, aiding in the assignment of vibrational modes. For related complex permanganate compounds, Far-IR and low-temperature Raman spectroscopy have been instrumental in assigning the vibrational modes of both the cation and the permanganate anion. researchgate.netmdpi.comresearchgate.net These techniques allow for the differentiation of crystallographically distinct permanganate ions within the same structure. researchgate.net While specific Far-IR and low-temperature Raman data for this compound were not found in the search results, the methodologies applied to similar systems highlight their importance in achieving a complete vibrational analysis. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution-Phase Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in a molecule or ion when it absorbs light in the UV and visible regions of the electromagnetic spectrum. In aqueous solutions, the permanganate ion (MnO₄⁻) exhibits a characteristic strong absorption in the visible region, which is responsible for its intense purple color. pnnl.govlibretexts.orgresearchgate.net The UV-Vis spectrum of permanganate solutions typically shows distinct absorption peaks. pnnl.govresearchgate.netresearchgate.net The position and intensity of these peaks can be influenced by the solvent and the presence of other species in the solution. pnnl.gov Studies on potassium permanganate, a closely related compound, show characteristic absorption maxima around 525-546 nm. pnnl.govresearchgate.net This technique is highly sensitive and can be used to determine the concentration of permanganate in solution. pnnl.govlibretexts.org

Table 4: Typical UV-Vis Absorption Maxima for the Permanganate Ion in Aqueous Solution

| Wavelength (nm) |

|---|

| ~525 |

| ~546 |

Analysis of Intermolecular Interactions in the Solid State

In the solid state, the arrangement of ions and molecules is governed by a balance of attractive and repulsive forces. For ionic hydrates like this compound, intermolecular forces, particularly hydrogen bonding, play a crucial role in defining the crystal structure and influencing its macroscopic properties. kerala.gov.in The constituent particles in solids have fixed positions, and the forces operating between them dictate the compound's characteristics. kerala.gov.in

The crystal lattice of this compound is stabilized by an extensive network of hydrogen bonds. These interactions occur between the hydrogen atoms of the water molecules and the oxygen atoms of the permanganate (MnO₄⁻) anions. The water molecules act as hydrogen bond donors, while the oxygen atoms of the tetrahedral permanganate anion serve as hydrogen bond acceptors.

While specific crystallographic data for this compound is not extensively detailed in foundational literature, insights can be drawn from computational data and analysis of analogous hydrated permanganate structures. Computational analysis of this compound indicates the presence of 3 hydrogen bond donors (from the three water molecules) and 7 potential hydrogen bond acceptors (four from the permanganate anion and three from the water molecules). nih.gov

Table 1: Computed Hydrogen Bonding Information for this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 3 | nih.gov |

Table data computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14).

The presence of water of crystallization significantly impacts the solid-state properties of a compound, including its crystal structure, stability, and reactivity. libretexts.orgaakash.ac.in Hydrates are ionic compounds that incorporate a definite number of water molecules into their crystal structure, which can be removed by heating. libretexts.orgaakash.ac.in

The incorporation of three water molecules per formula unit of sodium permanganate results in a distinct crystal structure compared to its anhydrous or monohydrate counterparts. wikipedia.org These water molecules occupy specific sites within the crystal lattice, participating in the hydrogen bonding network that holds the structure together. This ordered arrangement is different from the anhydrous salt, leading to different physical properties such as melting point, density, and crystal shape. libretexts.org For instance, the trihydrate of sodium permanganate has a reported melting point of 170 °C, a property directly linked to its specific crystal lattice energy. wikipedia.orgsciencemadness.org

The water of hydration also influences the compound's reactivity. Sodium permanganate is a powerful oxidizing agent, a property derived from the high oxidation state (+7) of manganese in the permanganate ion. capremediation.com The presence of water in the crystal lattice can mediate reaction pathways in the solid state. Research on the monohydrate has shown that water plays an essential role in its oxidative reactions. researchgate.net The high solubility of sodium permanganate hydrates compared to other permanganate salts like potassium permanganate is a key property influenced by hydration. wikipedia.org This high solubility allows for the preparation of highly concentrated aqueous solutions, making it useful in applications where high concentrations of the MnO₄⁻ ion are required, such as in water treatment and for environmental remediation. wikipedia.orgwvdhhr.org The dehydration of the trihydrate, which can be achieved by heating, will result in the anhydrous salt, which possesses different physical properties and potentially altered reactivity due to the change in the immediate chemical environment of the permanganate ions. lookchem.com

Table 2: Comparison of Properties for Sodium Permanganate Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Form | Key Characteristics |

|---|---|---|---|---|

| Sodium Permanganate (Anhydrous) | NaMnO₄ | 141.93 | Dark purple needles | Isostructural with Ag[MnO₄]. lookchem.com |

| Sodium Permanganate Monohydrate | NaMnO₄·H₂O | 159.94 | Prismatic purple-black crystals | Hygroscopic, less useful in analytical chemistry than KMnO₄. wikipedia.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | NaMnO₄·3H₂O |

| Sodium permanganate | NaMnO₄ |

| Permanganate | MnO₄⁻ |

| Water | H₂O |

| [Carbonatotetraamminecobalt(III)] permanganate monohydrate | [Co(NH₃)₄CO₃]MnO₄·H₂O |

| Sodium permanganate monohydrate | NaMnO₄·H₂O |

| Potassium permanganate | KMnO₄ |

Chemical Reactivity and Mechanistic Investigations

Fundamental Redox Chemistry of the Permanganate (B83412) Ion (MnO₄⁻)

The permanganate ion's efficacy as an oxidant stems from its ability to accept electrons, leading to the reduction of manganese to various lower oxidation states. This process is highly dependent on the surrounding chemical environment, particularly the pH.

The reduction of the permanganate ion (Mn⁺⁷) can proceed through several pathways, resulting in different manganese species depending on the reaction conditions. In acidic solutions, permanganate is reduced to the pale pink manganese(II) ion (Mn²⁺). Under neutral conditions, it typically forms a brown precipitate of manganese dioxide (MnO₂), where manganese has an oxidation state of +4. In strongly alkaline or basic solutions, the permanganate ion is reduced to the green manganate (B1198562) ion (MnO₄²⁻), with manganese in the +6 oxidation state. ankara.edu.truri.edu The transitions between these oxidation states are often visually distinct, with the deep purple of permanganate fading as the reaction progresses.

Table 1: Common Oxidation States of Manganese in Redox Reactions

| Oxidation State | Manganese Species | Color of Aqueous Solution/Precipitate |

|---|---|---|

| +7 | Permanganate (MnO₄⁻) | Deep Purple |

| +6 | Manganate (MnO₄²⁻) | Green |

| +4 | Manganese Dioxide (MnO₂) | Brown/Black Precipitate |

The pH of the reaction medium has a profound effect on both the rate and the selectivity of permanganate oxidations. The redox potential of the permanganate ion is highly dependent on the hydrogen ion concentration, as illustrated by the following half-reactions:

Acidic solution: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O (E° = +1.51 V) ankara.edu.tr

Neutral solution: MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ (E° = +0.59 V) stackexchange.com

Alkaline solution: MnO₄⁻ + e⁻ → MnO₄²⁻ (E° = +0.56 V)

As indicated by the standard electrode potentials (E°), permanganate is a significantly stronger oxidizing agent in acidic media compared to neutral or alkaline conditions. This increased oxidizing power in acidic solutions can lead to faster reaction rates. However, the pH also influences the reaction products. For example, in the oxidation of tetrachloroethylene (PCE), acidic conditions favor direct mineralization to carbon dioxide and chloride, while neutral and alkaline conditions primarily lead to the formation of oxalic acid as an intermediate. nih.gov Similarly, for trichloroethylene (TCE) oxidation, the distribution of carboxylic acid intermediates is highly pH-dependent. acs.org

The high reactivity of the permanganate ion is also attributed to its relatively low activation enthalpy for many reactions, particularly with unsaturated organic compounds. cas.cz The activation energy for the reaction between permanganate and various chlorinated ethenes generally falls within a modest range, contributing to the feasibility of these reactions at ambient temperatures. uconn.edunih.gov The combination of a high redox potential, especially in acidic conditions, and a low activation energy barrier makes permanganate a potent and effective oxidant for a wide range of substrates.

Oxidative Degradation Mechanisms of Organic Substrates

Sodium permanganate is particularly effective in the degradation of chlorinated ethenes, a class of common environmental contaminants. The primary mode of attack is an electrophilic addition of the permanganate ion to the carbon-carbon double bond of the ethene molecule.

Tetrachloroethylene (PCE): The oxidation of PCE by permanganate is relatively slower compared to less chlorinated ethenes. The reaction is first-order with respect to both PCE and permanganate, and the rate is largely independent of pH over a wide range. nih.gov The activation energy for this reaction has been reported to be 9.3 ± 0.9 kcal/mol. nih.gov Under acidic conditions, PCE is more readily mineralized to CO₂, whereas under neutral and alkaline conditions, oxalic acid is a major intermediate. nih.gov

Trichloroethylene (TCE): The oxidation of TCE proceeds in a multi-step reaction. The initial rate-limiting step is the formation of a cyclic hypomanganate ester, which is independent of pH. acs.org This is followed by the rapid decomposition of the ester to form carboxylic acids, with the specific products being pH-dependent. At pH 4, formic acid is the predominant intermediate, while at pH 6-8, oxalic and glyoxylic acids are the main products. researchgate.netacs.org These carboxylic acids are then further oxidized to CO₂. acs.org The activation energy for the initial step of TCE oxidation is approximately 41.46 kJ/mol (or 9.9 kcal/mol). acs.org

Dichloroethylene (DCE): The reactivity of dichloroethylene isomers with permanganate varies, with trans-1,2-DCE being significantly more reactive than cis-1,2-DCE and 1,1-DCE. uconn.edunih.gov The reaction rates follow the order: trans-DCE > 1,1-DCE > cis-DCE. nih.gov This difference in reactivity is attributed to steric effects influencing the formation of the cyclic intermediate. The activation energies for the oxidation of DCE isomers are in the range of 5.8 to 8.8 kcal/mol. uconn.edu

Vinyl Chloride (VC): The degradation of vinyl chloride by permanganate is a two-consecutive-step process. uconn.edunih.gov The reaction involves the formation of an intermediate which then decomposes in the rate-limiting step. uconn.edu The reaction is first-order with respect to vinyl chloride. uconn.edu The oxidation of the carbon-carbon double bond leads to the formation of intermediates that are further oxidized. hydrosilintl.com The activation energy for the rate-limiting step of VC degradation is reported to be 7.9 ± 1 kcal/mol. uconn.edu

Table 2: Kinetic Parameters for the Oxidation of Chlorinated Ethenes by Permanganate at 20°C

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Tetrachloroethylene (PCE) | 0.035 ± 0.004 nih.govnih.gov | 9.3 ± 0.9 nih.govuconn.edu |

| Trichloroethylene (TCE) | 0.80 ± 0.12 nih.gov | 8.9 researchgate.net |

| cis-1,2-Dichloroethylene (cis-DCE) | 1.52 ± 0.05 nih.gov | 8.8 researchgate.net |

| 1,1-Dichloroethylene (1,1-DCE) | 2.1 ± 0.2 nih.gov | 6.9 researchgate.net |

| trans-1,2-Dichloroethylene (trans-DCE) | 48.6 ± 0.9 nih.gov | 5.8 researchgate.net |

Polyaromatic Hydrocarbons (PAHs) and Aromatic Ring Cleavage Processes

Sodium permanganate is an effective agent for the degradation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants. The reactivity of permanganate with PAHs is well-documented, though the precise kinetics can vary significantly depending on the specific structure of the hydrocarbon. nih.gov The oxidative power of the permanganate ion (MnO₄⁻) is responsible for the breakdown of these contaminants.

The general process involves the oxidation of the PAH, leading to the reduction of permanganate to manganese dioxide (MnO₂). For instance, in the oxidation of naphthalene, the reaction yields carbon dioxide, water, and sodium hydroxide (B78521) as byproducts, effectively transforming the pollutant into less harmful substances. capremediation.com

Research into the oxidation kinetics of a range of PAHs has shown that the reaction often follows pseudo-first-order kinetics. nih.gov The rate of oxidation is observed to increase with the complexity of the PAH structure, specifically with an increasing number of polycyclic rings. This is attributed to the lower energy requirement to overcome the aromatic character of a larger polycyclic system compared to a simpler one like benzene. nih.gov Consequently, the rate of oxidation generally follows the trend: naphthalene < phenanthrene < pyrene. nih.gov However, some PAHs exhibit different kinetic profiles; the oxidation of pyrene can be initially very rapid, not adhering to pseudo-first-order kinetics in the early stages, while the reaction with anthracene is often too fast to measure accurately. nih.gov Conversely, compounds like biphenyl and dibenzofuran show little to no reactivity under typical study conditions. nih.gov

The mechanism of degradation involves not just the oxidation of alkyl side chains but also significant ring oxidation. nih.gov Clar's aromatic sextet theory is a useful model for predicting the relative stability of different arenes towards ring oxidation by permanganate. nih.gov The process is believed to be initiated by an electrophilic attack on the electron-rich aromatic rings, which can lead to hydroxylation, hydrolysis, or complete ring cleavage. nsf.gov

Table 1: Reactivity of Various PAHs with Permanganate

| Polycyclic Aromatic Hydrocarbon (PAH) | Observed Reactivity with Permanganate | Kinetic Profile | Reference |

|---|---|---|---|

| Naphthalene | Reactive | Follows pseudo-first-order kinetics | nih.gov |

| Phenanthrene | More reactive than Naphthalene | Follows pseudo-first-order kinetics | nih.govnih.gov |

| Anthracene | Very high reactivity | Too fast to be accurately measured | nih.govnih.gov |

| Pyrene | High reactivity | Initially very rapid, does not follow pseudo-first-order kinetics at early stages | nih.govnih.gov |

| Chrysene | Low reactivity | Follows pseudo-first-order kinetics | nih.govnih.gov |

| Fluoranthene | Partially oxidized | - | nih.govnih.gov |

| Benzo(a)pyrene | High reactivity | - | nih.gov |

| Biphenyl | Non-reactive | - | nih.gov |

| Dibenzofuran | Non-reactive | - | nih.gov |

Phenolic Compounds: Oxidation Pathways and Byproduct Formation

The oxidation of phenolic compounds by sodium permanganate is a robust process used in environmental remediation. The reaction mechanism involves the permanganate ion attacking the phenolic ring. In the case of hydroquinone, for example, sodium permanganate oxidizes the compound by replacing hydrogen atoms on the aromatic ring. capremediation.com This leads to the formation of manganese dioxide, carbon dioxide, water, and sodium hydroxide. capremediation.com

Studies on various phenolic compounds, including endocrine-disrupting chemicals (EDCs), show that the initial oxidative attack occurs at the hydroxyl group on the aromatic ring. nih.gov This initial step leads to the formation of a series of intermediates, including quinone-like structures and, ultimately, ring-opening products. nih.gov The in-situ formation of manganese dioxide during the reaction can also play a catalytic role, in some cases accelerating the oxidation kinetics of phenolic compounds. science.govresearchgate.net The presence of certain ligands and background matrices in real water samples has been found to accelerate the oxidation of phenolic EDCs, an effect attributed to the stabilization of dissolved Mn(III) intermediates which are themselves potent oxidants. nih.gov

Nitroaromatic and Explosive Compounds (e.g., RDX, HMX) Degradation

Sodium permanganate is a powerful oxidant for the degradation of nitroaromatic and explosive compounds, which are often resistant to other forms of degradation due to the electron-withdrawing nature of the nitro group. nih.gov

RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine): Permanganate effectively transforms and mineralizes RDX. nih.govresearchgate.net Laboratory studies show that treating aqueous RDX solutions with permanganate can reduce RDX concentrations significantly, with a substantial portion of the carbon from the RDX molecule being converted to carbon dioxide (CO₂). nih.gov The degradation process is largely unaffected by initial pH (in the range of 4-11) or initial RDX concentrations. nih.govresearchgate.net Investigations into the reaction byproducts have identified nitrous oxide (N₂O) and 4-nitro-2,4-diaza-butanol as degradation intermediates. nih.govresearchgate.net Furthermore, the transformation products not fully mineralized by permanganate have been shown to be more readily biodegradable than the parent RDX compound. nih.govunl.edu

HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): Similar to RDX, HMX is also degraded through oxidation by sodium permanganate. The reaction breaks down the complex structure of HMX, resulting in the formation of less harmful byproducts, including manganese dioxide, carbon dioxide, water, sodium hydroxide, and nitrogen gas. capremediation.com

Table 2: Degradation Products of RDX and HMX with Permanganate

| Compound | Identified Degradation Products/Byproducts | Reference |

|---|---|---|

| RDX | Carbon Dioxide (CO₂), Nitrous Oxide (N₂O), 4-nitro-2,4-diaza-butanol | nih.govresearchgate.net |

| HMX | Manganese Dioxide (MnO₂), Carbon Dioxide (CO₂), Water (H₂O), Sodium Hydroxide (NaOH), Nitrogen Gas (N₂) | capremediation.com |

Oxidation of Pesticides and Pharmaceuticals

The strong oxidizing nature of sodium permanganate makes it suitable for the degradation of various pesticides and pharmaceuticals, particularly those with reactive functional groups.

For pesticides, permanganate oxidation has been explored as a cleanup method for sample extracts before analysis. While many chlorinated pesticides are stable enough to be recovered after this process, some, like aldrin, are readily decomposed. nih.gov

In the realm of pharmaceuticals and endocrine-disrupting chemicals (EDCs), permanganate is particularly effective against phenolic compounds. Studies on estrone, 17β-estradiol, estriol, 17α-ethinylestradiol, and 4-n-nonylphenol demonstrate that they exhibit significant reactivity towards permanganate. nih.gov The reaction proceeds via an initial attack on the phenolic hydroxyl group, leading to the formation of quinone-like intermediates and eventual ring-cleavage products. nih.gov Compared to other oxidants like ozone, permanganate is often more effective for the removal of these EDCs in real water scenarios due to its higher stability in complex water matrices. nih.gov

Reaction Kinetics and Rate Determination Studies

The kinetics of oxidation reactions involving permanganate are crucial for understanding and optimizing its application. These reactions are often studied to determine the rate law, which typically takes the form: Rate = k[MnO₄⁻]ˣ[Substrate]ʸ, where k is the rate constant and x and y are the reaction orders with respect to permanganate and the substrate, respectively. umass.edu

Several factors influence the reaction rate:

Concentration: Higher concentrations of either permanganate or the target compound generally lead to faster reaction rates. nih.gov

Temperature: As with most chemical reactions, an increase in temperature increases the reaction rate. The activation energy for the oxidation of MCRR (a microcystin) by permanganate was found to be 18.9 kJ/mol. nih.gov

pH: The effect of pH can be complex. For MCRR oxidation, the reaction was slightly faster under acidic conditions than alkaline ones. nih.gov For PAHs, the dominant manganese species and reaction mechanisms vary with pH, with acid-catalyzed reactions occurring below pH 5.0. nsf.gov

The method of initial rates is a common experimental technique used to determine the reaction orders (x and y) and the rate constant (k). uri.edu This involves measuring the initial rate of reaction at different starting concentrations of the reactants. uri.edu

Table 3: Kinetic Parameters for Permanganate Oxidation of Selected Compounds

| Compound | Reaction Order (Overall) | Activation Energy (Ea) | Key Findings | Reference |

|---|---|---|---|---|

| Microcystin-RR (MCRR) | Second Order | 18.9 kJ/mol | Rate increases with temperature and oxidant concentration; slightly faster in acidic conditions. | nih.gov |

| Naphthalene | Pseudo-first-order (with excess MnO₄⁻) | Not specified | Rate is slower compared to larger PAHs. | nih.gov |

| Phenanthrene | Pseudo-first-order (with excess MnO₄⁻) | Not specified | Rate is faster than naphthalene. | nih.gov |

| Phenolic EDCs | Second Order | Not specified | Appreciable reactivity at near-neutral pH. | nih.gov |

Solid-Phase Redox Reaction Dynamics

Investigation of Quasi-Intramolecular Redox Processes

Beyond its reactions in aqueous solutions, permanganate salts can participate in unique solid-phase redox reactions. These processes, termed "quasi-intramolecular redox reactions," occur when a complex containing both the permanganate anion (the oxidant) and a reducible ligand (the reductant) is heated.

A key factor enabling these reactions is the presence of extensive hydrogen-bonding networks within the crystal lattice. mdpi.comnih.gov For example, in complexes like Co(NH₃)₅Cl₂ and Fe(urea-O)₆₃, hydrogen bonds exist between the oxygen atoms of the permanganate ions and the hydrogen atoms of the ammonia or urea ligands. mdpi.comnih.gov These hydrogen bonds act as reaction centers, facilitating the transfer of electrons upon heating. mdpi.comnih.gov

This process is considered "quasi-intramolecular" because the redox partners (oxidant and reductant) are part of the same crystal structure but not the same molecule. The reaction can be initiated at relatively low temperatures, often below the temperature at which the ligands would typically be lost from the complex. nih.gov The thermal decomposition of these precursors does not simply release the ligands; instead, it involves a redox reaction between the permanganate and the ligands, leading to the formation of finely dispersed, often amorphous, mixed-metal oxides. nih.govacs.org For instance, heating Co(NH₃)₅Cl₂ ultimately yields a CoMn₂O₄ spinel nanomaterial, while the decomposition of [Ag(NH₃)₂]MnO₄ produces AgMnO₂. mdpi.comnih.govacs.org This method provides a convenient, low-temperature route to synthesize such complex oxide materials.

Interactions with Inorganic Species

Sodium permanganate is a potent oxidizing agent due to the high oxidation state (+7) of manganese in the permanganate ion. stackexchange.com This property allows it to oxidize a variety of inorganic species, including heavy metals and transition metal ions. This reactivity is harnessed in environmental remediation to convert soluble, and often more toxic, metal ions into less soluble and less harmful forms, facilitating their removal from water and soil. mdpi.com

The interaction of sodium permanganate with metal ions is a redox reaction where the permanganate ion acts as the electron acceptor. The specific products of these reactions depend on the metal being oxidized and the pH of the solution.

Examples of Oxidation Reactions:

Iron(II) to Iron(III): Permanganate readily oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The Fe³⁺ subsequently precipitates as ferric hydroxide (Fe(OH)₃) in neutral or alkaline solutions.

MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

Manganese(II) to Manganese(IV): In a reaction relevant to manganese chemistry itself, permanganate can oxidize Mn²⁺ ions to form manganese dioxide.

2MnO₄⁻ + 3Mn²⁺ + 2H₂O → 5MnO₂(s) + 4H⁺

Studies have also examined the retention of heavy metals like Cu²⁺ and Zn²⁺ by the solid phases formed during permanganate oxidation. acs.orgresearchgate.net During the oxidation of organic ligands complexed with these metals, the metals are released and can be incorporated into the newly formed manganese dioxide solids. acs.orgresearchgate.net

Table 1: Oxidation States of Manganese

| Oxidation State | Ion/Compound | Color | Stability/Notes |

| +7 | MnO₄⁻ (Permanganate) | Intense Purple | Strong oxidizing agent. |

| +6 | MnO₄²⁻ (Manganate) | Dark Green | Stable only in strongly alkaline solutions. |

| +5 | MnO₄³⁻ (Hypomanganate) | Blue | Unstable in aqueous solutions. |

| +4 | MnO₂ (Manganese Dioxide) | Brown/Black Solid | Common reduction product in neutral/alkaline media. |

| +3 | Mn³⁺ | Red/Brown | Unstable, often found in solid compounds like Mn(OH)₃. |

| +2 | Mn²⁺ | Pale Pink | Most stable reduced state in acidic aqueous solution. |

When sodium permanganate acts as an oxidant in neutral or slightly alkaline conditions, the manganese atom is typically reduced from the +7 oxidation state to the +4 state, resulting in the formation of manganese dioxide (MnO₂). stackexchange.com This product is a dark brown or black solid that is poorly soluble in water and often precipitates from the solution. The formation of this precipitate is a common visual indicator that a redox reaction has occurred.

The reaction for the reduction of permanganate to MnO₂ in a neutral medium can be represented as: MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂(s) + 4OH⁻

The MnO₂ formed can exist in various forms, from amorphous precipitates to crystalline structures like birnessite. acs.org In some cases, soluble colloidal nanoparticles of MnO₂ can be formed, which remain suspended in the solution, appearing as a transparent dark brown color. nih.govsemanticscholar.org

Characterization techniques for MnO₂ include:

UV-Visible Spectroscopy: Used to confirm the formation of colloidal MnO₂, which exhibits characteristic absorption bands. nih.govsemanticscholar.org

Transmission Electron Microscopy (TEM): Reveals the morphology and size of the MnO₂ particles, often showing them to be nano-sized. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the vibrational modes of the Mn-O bonds, confirming the presence of manganese dioxide. nih.gov

X-ray Absorption Spectroscopy (XAS): Provides detailed information about the local atomic structure and oxidation state of manganese in the solid product. acs.org

Manganate (Mn(VI)): The one-electron reduction of permanganate produces the green manganate ion (MnO₄²⁻). This species is stable only in highly alkaline solutions. In neutral or acidic conditions, it undergoes disproportionation—a reaction where a single species is both oxidized and reduced.

3MnO₄²⁻ + 4H⁺ → 2MnO₄⁻ + MnO₂(s) + 2H₂O

The pH of the solution is a critical factor determining which manganese species are formed and how they react. semanticscholar.org In strongly alkaline conditions, the reduction may stop at Mn(VI), while neutral or acidic conditions favor the formation of MnO₂ or Mn²⁺, respectively. stackexchange.comsemanticscholar.org

Photochemical and UV-Enhanced Oxidation Pathways

The combination of ultraviolet (UV) irradiation with permanganate (UV/PM) creates a potent advanced oxidation process (AOP) for degrading recalcitrant organic micropollutants in water. This system is significantly more effective than either UV photolysis or permanganate oxidation alone. The enhanced efficacy stems from the photodecomposition of permanganate, which generates highly reactive species.

The primary mechanism involves the generation of both hydroxyl radicals (HO•) and reactive manganese species (RMnS), such as Mn(V) and Mn(III). researchgate.net

Key Reactive Species and Their Formation:

Hydroxyl Radical (HO•): A powerful, non-selective oxidant. Its formation is supported by electron paramagnetic resonance spectra. The precursor to the hydroxyl radical is believed to be a superoxide radical that originates from the photodecomposition of an intermediate Mn(V) species.

Manganese(V) (Mn(V)): A reactive manganese species that is more selective than the hydroxyl radical. It is particularly effective in degrading aromatic compounds that contain carboxylic groups. researchgate.net Research indicates that Mn(V) is generated first, which then transforms into Mn(III) and finally into MnO₂. researchgate.net

Table 2: Reactive Species in UV/Permanganate Systems

| Reactive Species | Precursor/Formation Pathway | Role in Degradation |

| Hydroxyl Radical (HO•) | Formed from UV photolysis of permanganate, via a superoxide radical precursor. | Highly reactive, non-selective oxidant. Accounts for a significant portion of micropollutant degradation. |

| Manganese(V) (Mn(V)) | Generated by the initial UV activation of permanganate (Mn(VII)). researchgate.net | Selective oxidant, particularly towards certain aromatic compounds. researchgate.net |

| Manganese(III) (Mn(III)) | Formed from the transformation of Mn(V). researchgate.net | Can contribute to oxidation, especially when stabilized by ligands. acs.org |

| In-situ MnO₂ | Final reduction product from Mn(V) and Mn(III). researchgate.net | Can act as a catalyst for permanganate oxidation under acidic conditions. researchgate.net |

Identification and Characterization of Reactive Manganese Species (RMnS) (e.g., Mn(V) peroxide, Mn(V), Mn(VI) intermediates)

Identification and characterization of these intermediates are largely dependent on spectroscopic techniques that can capture their fleeting existence. Each oxidation state of manganese in aqueous solution possesses a distinct color, which allows for its detection and quantification using UV-Vis spectrophotometry. pnnl.gov

Manganate (Mn(VI)), MnO₄²⁻: This species is characterized by a distinct dark green color. pnnl.gov It is often the first intermediate in the reduction of permanganate in alkaline solutions. researchgate.net

Hypomanganate (Mn(V)), MnO₄³⁻: This highly transient species imparts a blue color to the solution. pnnl.gov Its detection provides direct evidence of a multi-step reduction pathway from Mn(VII). researchgate.net

Spectrophotometric studies have successfully confirmed the formation of both manganate(VI) and hypomanganate(V) as intermediate complexes during the oxidation of various substrates by alkaline permanganate. researchgate.netresearchgate.net While inherently unstable in most aqueous solutions, their presence is a key indicator of the reaction pathway. wikipedia.org

Table 1: Characteristics of Intermediate Manganese Species

Reactivity Profiling of Intermediate Manganese Species

Despite their transient nature, intermediate manganese species such as Mn(V) and Mn(VI) are potent oxidants that can significantly influence the course and efficiency of permanganate-based reactions. digitellinc.com These species often exhibit different reactivity and selectivity compared to the parent Mn(VII) ion. rsc.org

Research has shown that Mn(VI) and Mn(V) play a remarkable role in the degradation of specific organic and inorganic contaminants. acs.orgx-mol.com For instance, these intermediates are effective in the abatement of pollutants like phenol, methyl phenyl sulfoxide (MPSO), and certain arsenic compounds. digitellinc.comx-mol.com However, their contribution to the degradation of other compounds, such as carbamazepine, is minimal, highlighting a distinct reactivity profile. digitellinc.comacs.org The involvement of these intermediates can be confirmed by using probe molecules; methanol, for example, is selectively oxidized to formaldehyde by Mn(VI)/Mn(V) species, serving as an indicator of their presence and activity. digitellinc.com

The reactivity of these high-valent species has also been explored using synthetic model complexes. Studies on manganese(V)-oxo porphyrins, for example, reveal their capability to perform oxygen atom transfer reactions, such as the oxidation of triphenylphosphine and thioanisoles. nih.gov The specific reaction pathways are complex and can be influenced by factors such as pH. rsc.org In some cases, the intermediate species are more powerful oxidants than their higher-valent precursors; a manganese(IV)-hydroxide complex has been shown to be a much more powerful hydrogen atom abstractor than related Mn(V)-oxo complexes. nih.govacs.org This demonstrates that the reactivity is not solely dependent on the oxidation state but also on the specific structure of the manganese complex.

Table 2: Reactivity Profile of Intermediate Manganese Species

Advanced Research Applications

Environmental Remediation Methodologies

The application of sodium permanganate (B83412) trihydrate in environmental cleanup leverages its capacity to chemically oxidize a wide range of contaminants.

In Situ Chemical Oxidation (ISCO) is a remediation technique that involves injecting chemical oxidants into contaminated soil and groundwater to destroy pollutants in place. wikipedia.org Sodium permanganate is a commonly used oxidant in ISCO due to its high stability and persistence in subsurface environments, which allows for a larger zone of influence compared to other oxidants like ozone or hydrogen peroxide. tpsgc-pwgsc.gc.ca It is particularly effective for the degradation of chlorinated ethenes such as trichloroethylene (TCE) and perchloroethylene (PCE). wikipedia.org

The reaction of permanganate with organic contaminants results in their oxidation to carbon dioxide and the reduction of permanganate to manganese dioxide (MnO₂), a solid precipitate. frtr.gov This process can be influenced by various factors including pH, temperature, and the presence of natural organic matter. tpsgc-pwgsc.gc.ca While ISCO with sodium permanganate has been shown to achieve high treatment efficiencies, with some studies reporting over 90% destruction of certain contaminants in minutes, challenges such as contaminant rebound and the potential for clogging of the soil matrix by manganese dioxide precipitates are areas of ongoing research. tpsgc-pwgsc.gc.cadtic.mil

A pilot study focused on the remediation of tetrachloroethene (PCE) in soil and groundwater utilized the injection of sodium permanganate. The objectives included evaluating the feasibility of saturating the unsaturated zone with the oxidant and determining the cost-effectiveness of the oxidation on volatile organic compounds (VOCs). In this study, sodium permanganate was injected into nine locations. One month post-injection, soil concentrations of TCE and cis-1,2-dichloroethene (cis-1,2-DCE) decreased by 44% and 93%, respectively. However, groundwater concentrations of these contaminants saw an increase of up to tenfold. clu-in.org

Table 1: Results of a Sodium Permanganate ISCO Pilot Study

| Contaminant | Medium | Change in Concentration (one month post-injection) |

|---|---|---|

| Trichloroethylene (TCE) | Soil | 44% decrease |

| cis-1,2-Dichloroethene (cis-1,2-DCE) | Soil | 93% decrease |

| Trichloroethylene (TCE) | Groundwater | Up to 10-fold increase |

This table summarizes the performance data from a pilot study on the use of sodium permanganate for in situ chemical oxidation of volatile organic compounds.

Permeable reactive barriers (PRBs) are an in-situ remediation technology for contaminated groundwater. frontiersin.org These barriers are constructed by placing reactive materials in the subsurface to intercept and treat contaminated groundwater as it flows through. nih.gov A variety of materials have been utilized in PRBs to remove contaminants through processes like adsorption, precipitation, and chemical reaction. nih.gov

While the concept of using strong oxidizing agents in such barriers is established, specific research detailing the application of sodium permanganate trihydrate as the primary reactive medium in PRBs is not extensively documented in publicly available literature. The principle would involve the permanganate within the barrier oxidizing contaminants as the groundwater passes through. However, the longevity and hydraulic performance of a barrier containing a soluble and highly reactive material like sodium permanganate would be key considerations. The precipitation of manganese dioxide could also impact the permeability of the barrier over time. tpsgc-pwgsc.gc.ca

The introduction of sodium permanganate into soil and groundwater for remediation purposes has implications for the local manganese biogeochemical cycle. When sodium permanganate oxidizes contaminants, the manganese is reduced, typically forming solid manganese dioxide (MnO₂). dtic.mil This solid-phase manganese becomes part of the soil matrix and can then be subjected to further biogeochemical processes.

Manganese cycling in the environment is driven by microbial activity. mdpi.com There are bacteria that can oxidize manganese, and others that can reduce manganese oxides, using them as an electron acceptor for respiration, which dissolves the manganese back into a soluble form. mdpi.com The long-term fate of the precipitated manganese dioxide from ISCO activities is therefore linked to the microbial community present, the redox conditions of the soil and groundwater, and other geochemical factors. Studies have shown that very little of the manganese from permanganate ISCO remains in a readily extractable form long-term, suggesting it is unlikely to become a source of dissolved manganese unless under highly reducing conditions. dtic.mil

Activated carbon impregnated with sodium permanganate is a highly effective material for the filtration of gaseous pollutants, including volatile organic compounds (VOCs) and ethylene. carbotecnia.info This material combines the high surface area and adsorptive properties of activated carbon with the strong oxidizing power of sodium permanganate. carbotecnia.info

This integration allows for a dual-action mechanism where the activated carbon physically adsorbs the pollutant molecules, and the sodium permanganate chemically oxidizes them into less harmful substances. carbotecnia.info This is particularly useful for the removal of VOCs like formaldehyde and for the control of ethylene in horticultural storage to delay ripening and reduce spoilage. carbotecnia.info The use of sodium permanganate as an alternative to potassium permanganate has been noted, in some regions, due to regulations on potassium permanganate. carbotecnia.info

Table 2: Applications of Sodium Permanganate Impregnated Activated Carbon

| Application Area | Target Pollutants | Mechanism of Action |

|---|---|---|

| Industrial Air Filtration | Volatile Organic Compounds (VOCs) | Adsorption and Chemical Oxidation |

| Food Storage and Transport | Ethylene | Chemical Oxidation |

This table outlines the primary applications and the mechanism of action for activated carbon impregnated with sodium permanganate.

Materials Science and Engineering Applications

Fabrication of Sodium-Ion Battery Cathode Materials (e.g., P2-Na2/3[Ni1/3Mn2/3]O2)

Sodium permanganate is a valuable precursor for synthesizing manganese-based cathode materials for sodium-ion batteries (SIBs), which are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium cip.com.cn. P2-type layered oxides, such as P2-Na2/3[Ni1/3Mn2/3]O2, are particularly promising due to their high theoretical capacity and stable crystal structure researchgate.netscispace.com.

The synthesis of these materials often involves high-temperature solid-state reactions or sol-gel methods researchgate.netscispace.com. For P2-Na2/3[Ni1/3Mn2/3]O2, an optimum calcination temperature of around 850 °C is often used to obtain a pure phase material researchgate.net. This cathode material can deliver a high initial capacity, although it may undergo a reversible phase transition from the P2 to the O2 phase at higher voltages (around 4.2 V), which can impact long-term cycling stability researchgate.netresearchgate.net.

Table 3: Electrochemical Performance of P2-Na2/3[Ni1/3Mn2/3]O2 Cathode

| Voltage Range (V) | Reversible Capacity (mAh g⁻¹) | Current Rate | Cycling Stability | Source |

|---|---|---|---|---|

| 2.0 - 4.5 | 158 | Low | Phase transition observed | researchgate.net |

| 2.0 - 4.0 | 88.5 | 0.1 C | Excellent capacity retention | researchgate.net |

Direct Conversion Protocols and Associated Environmental Advantages

A significant environmental and efficiency advantage can be gained by using direct conversion protocols that start from aqueous sodium permanganate. A facile, ambient-temperature synthesis strategy involves the reduction of aqueous sodium permanganate with a reducing agent like sodium iodide researchgate.net. This process yields a sodium manganese oxide precursor (NaxMnO2+δ), which, after heat treatment, forms the desired P2-hexagonal structure suitable for use as a cathode material researchgate.net.

This approach offers several environmental benefits:

Aqueous Route: The reaction is performed in an aqueous solution at ambient temperature, avoiding the need for organic solvents and high initial energy input.

Simple Precursors: It utilizes relatively simple and accessible starting materials.

Reduced Waste: Compared to multi-step solid-state reactions, direct precipitation and conversion can streamline the manufacturing process and reduce waste streams.

The resulting materials, such as Na0.44MnO2, can be directly fabricated into electrodes. Advanced techniques like one-pot spray engineering can be used to create highly porous, sponge-like cathode structures that enhance ion transport and lead to superior high-rate performance and cycling stability mdpi.com.

Influence of Precursor Characteristics on Material Formation and Performance

The characteristics of the precursor material, derived from sodium permanganate, have a profound impact on the morphology, crystal structure, and ultimate electrochemical performance of the final cathode material. For instance, when synthesizing Li2MnO3 nanobelts using a Na0.44MnO2 precursor template, the synthesis conditions of the initial sodium manganese oxide—such as reaction temperature and molten salt content—are critical nih.govresearchgate.net.

Optimizing the synthesis of the Na0.44MnO2 precursor at a specific temperature (e.g., 850 °C) can result in a more uniform particle size and morphology in the final lithiated product nih.govresearchgate.net. A precursor with a well-defined nanobelt morphology can act as a template, leading to a final cathode material that retains this advantageous structure. Such nanostructures provide short diffusion paths for ions and can better accommodate the strain of repeated sodium ion insertion and extraction, leading to improved rate capability and cycling stability nih.govresearchgate.net. Therefore, precise control over the initial precipitation and formation of the manganese oxide precursor from sodium permanganate is a key strategy for engineering high-performance cathode materials.

Surface Modification of Natural Fibers (e.g., Jute, Kenaf)

Analytical Chemistry Methodologies

This compound is a crucial reagent in various analytical chemistry methodologies due to its strong oxidizing properties.

Spectrophotometric methods based on permanganate oxidation are widely used for the quantitative analysis of various substances. acs.orgresearchgate.net These assays rely on the change in absorbance of the permanganate ion (MnO₄⁻), which has a characteristic purple color, as it is reduced to the colorless manganese(II) ion (Mn²⁺) during the reaction with an analyte. The decrease in absorbance at a specific wavelength (around 525-551 nm) is proportional to the concentration of the analyte. researchgate.netnih.gov

These methods have been developed for the determination of a wide range of compounds, including pharmaceuticals and organic pollutants. researchgate.net For instance, a spectrophotometric method has been established for measuring the permanganate index (COD_Mn) in water, which is an indicator of the concentration of oxidizable organic matter. nih.gov This method involves the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by the residual permanganate after the digestion of the water sample, forming a stable pink radical that can be measured spectrophotometrically. nih.gov The advantages of these methods include their simplicity, sensitivity, and applicability in various fields. researchgate.net

Redox titrations using permanganate are a classic analytical technique for determining the concentration of a wide variety of analytes. gsmu.by The permanganate solution acts as its own indicator, as the first excess drop of permanganate imparts a pale pink color to the solution at the endpoint. uomustansiriyah.edu.iq

The standardization of permanganate solutions is a critical step to ensure the accuracy of the titration results, as potassium permanganate is not a primary standard. uomustansiriyah.edu.iq Sodium oxalate (Na₂C₂O₄) is a commonly used primary standard for this purpose. uomustansiriyah.edu.iqnist.gov The reaction between permanganate and oxalate is complex and its rate is influenced by factors such as temperature and acidity. nist.gov

Optimization of the titration procedure involves controlling these parameters to ensure a stoichiometric reaction. The recommended procedure often involves adding the bulk of the permanganate solution to an acidic solution of sodium oxalate at room temperature, then warming the solution to complete the titration. nist.govhiranuma.com This modified procedure yields results that are in good agreement with other primary standards. nist.gov

Table 2: Key Parameters in Permanganate Redox Titration Standardization

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Primary Standard | Sodium Oxalate (Na₂C₂O₄) | High purity, stability, and non-hygroscopic nature. uomustansiriyah.edu.iq |

| Temperature | Initial addition at 25-30°C, completion at 55-60°C | To control the reaction rate and prevent side reactions. nist.gov |

| Acidity | Diluted sulfuric acid solution | To provide the necessary H⁺ ions for the reduction of MnO₄⁻. nist.gov |

Permanganate solutions are used in qualitative organic analysis to test for the presence of unsaturation (carbon-carbon double or triple bonds) and other oxidizable functional groups. ankara.edu.trlibretexts.org The Baeyer's test, for example, uses a cold, dilute, alkaline solution of potassium permanganate. A positive test is indicated by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂), which results from the oxidation of the unsaturated compound. ankara.edu.tr

In quantitative analysis, permanganate oxidation can be used to determine the amount of a specific organic functionality. The reaction stoichiometry must be well-defined for accurate quantification. curriculumresources.edu.gh The reactivity of permanganate with organic compounds is dependent on the functional groups present. Alkenes, phenols, anilines, and benzylic carbon-hydrogen bonds are generally more reactive towards permanganate, while aromatic rings, alcohols, and ethers are less reactive. nih.gov The reaction rates are also influenced by the presence of electron-donating or electron-withdrawing groups near the reaction site. nih.gov

Electrochemical Characterization of Permanganate Systems (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)rsc.org

The electrochemical behavior of the permanganate ion (MnO₄⁻), the active species in this compound, is a subject of significant research interest. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for elucidating the redox properties, reaction kinetics, and interfacial characteristics of permanganate systems. These methods are crucial for applications ranging from environmental remediation and organic synthesis to the development of energy storage systems. While much of the foundational research has been conducted using potassium permanganate due to its common availability and stability, the findings are broadly applicable to the permanganate ion from any soluble salt, including sodium permanganate. ekb.egwikipedia.org

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox behavior of a species in solution. wikipedia.org In a typical CV experiment, the potential of a working electrode is swept linearly in a forward and then a reverse direction, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides critical information about the electrochemical processes occurring at the electrode surface. wikipedia.org This technique is widely used to study the kinetics of electron transfer, characterize redox systems, and determine the stability of reaction products. ekb.eg

Research on permanganate systems using CV often employs a three-electrode setup, typically consisting of a glassy carbon electrode (GCE) as the working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. ekb.eg Studies on potassium permanganate (KMnO₄) in a potassium chloride (KCl) supporting electrolyte have revealed complex redox behavior with multiple reduction waves and at least one oxidation peak within a potential range of -1.0 V to 1.0 V. ekb.eg The reduction of the MnO₄⁻ ion is a multi-step process, which is reflected in the multiple cathodic peaks observed in the voltammogram.

In a study investigating the electrochemical properties of sodium permanganate (NaMnO₄) in various sodium hydroxide (B78521) (NaOH) solutions, cyclic voltammetry was used to evaluate its potential as an active material for catholytes in aqueous batteries. rsc.org The measurements were conducted using a glassy carbon working electrode, a mercury/mercury oxide (Hg/HgO) reference electrode, and a platinum wire counter electrode. rsc.org The resulting voltammograms help to identify the electrochemical potential window and the redox reactions of the permanganate ion in highly alkaline media. rsc.org

Table 1: Summary of Cyclic Voltammetry Findings for Permanganate Systems

| Permanganate Salt | Working Electrode | Reference Electrode | Supporting Electrolyte | Key Observation | Source |

|---|---|---|---|---|---|

| Potassium Permanganate | Glassy Carbon Electrode (GCE) | Ag/AgCl | 0.1 M KCl | Four reduction waves and one oxidation peak observed between -1.0 V and 1.0 V. | ekb.eg |

| Sodium Permanganate | Glassy Carbon Electrode (GCE) | Hg/HgO | 5.0 M NaOH | Redox behavior evaluated for potential use in aqueous flow batteries. | rsc.org |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrochemical systems. palmsens.com It works by applying a small amplitude AC potential signal over a wide range of frequencies and measuring the resulting current response. gamry.com The data provides insights into processes such as charge transfer resistance, double-layer capacitance, and diffusion. gamry.comresearchgate.net EIS is particularly valuable for characterizing surface films, such as those formed during corrosion protection or electrodeposition from permanganate solutions. palmsens.comelectrochemsci.org

EIS has been effectively used to evaluate the performance of permanganate-based conversion coatings on magnesium alloys. electrochemsci.org In these studies, the impedance of the coated alloy is measured in a corrosive environment (e.g., 3.5% NaCl solution) over time. The results, often presented as Nyquist or Bode plots, can quantify the protective properties of the manganese oxide layer formed from the permanganate solution. gamry.comelectrochemsci.org A larger diameter semicircle in a Nyquist plot generally corresponds to a higher charge transfer resistance, indicating better corrosion protection. Research has shown that the concentration of the permanganate solution is a critical factor, with an optimal concentration providing the best surface protection. electrochemsci.org For example, on a ZE41 magnesium alloy, a coating deposited from a 10 g/L potassium permanganate solution was found to offer the best corrosion resistance compared to coatings from lower or higher concentrations. electrochemsci.org

The technique is also applied to study the materials derived from permanganate, such as manganese dioxide (MnO₂), which is a common reduction product and a key material in batteries and supercapacitors. researchgate.netresearchgate.net EIS can reveal changes in the electrode's porosity, capacitance, and resistance during charge-discharge cycles. researchgate.net The impedance spectra of MnO₂ electrodes typically show a semicircular arc at high frequencies, related to charge transfer kinetics, and an inclined line at low frequencies, corresponding to ion diffusion within the porous electrode structure. researchgate.net

Table 2: Application of EIS in Permanganate-Related Systems

| System Studied | Purpose of EIS Analysis | Typical Measurement Environment | Key Findings from Impedance Data | Source |

|---|---|---|---|---|

| Permanganate Conversion Coatings on Mg Alloy | Evaluate corrosion protection efficiency. | 3.5% NaCl solution | Identified optimal permanganate concentration (10 g/L) for best surface resistance. | electrochemsci.org |

| Manganese Dioxide (MnO₂) Cathodes | Examine changes in porosity and electrochemical properties during reduction. | Alkaline electrolyte | Reveals charge transfer resistance (high-frequency semicircle) and ion diffusion limitations (low-frequency tail). | researchgate.net |

Computational and Theoretical Chemistry Studies

First Principles Calculations (e.g., Density Functional Theory with B3LYP/SDD Levels)

First principles calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the permanganate (B83412) ion. The B3LYP hybrid functional, combined with the Stuttgart/Dresden (SDD) effective core potential for the manganese atom and a suitable basis set for oxygen, has been a common choice for these investigations.

These calculations are foundational for understanding the molecule's geometry, electron distribution, and orbital energies. For the permanganate anion, DFT studies confirm its tetrahedral (Td) symmetry in the ground state. Theoretical studies on related permanganate compounds, such as potassium permanganate, have utilized the B3LYP/SDD approach to investigate electronic and spectral properties, providing a framework that is also applicable to the sodium salt. minarjournal.comresearchgate.net

Key findings from these first principles calculations include the determination of ground state energies and the nature of the molecular orbitals, which are crucial for predicting the compound's chemical behavior.

Prediction of Electronic Structure and Properties (e.g., Energy Gap, Virial Ratio)

The electronic structure of the permanganate ion is characterized by a central manganese atom in a +7 oxidation state, surrounded by four oxygen atoms. Computational studies provide a detailed picture of the molecular orbitals, which are crucial for understanding its chemical reactivity and spectroscopic characteristics.

One of the key parameters derived from these calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This gap is a critical indicator of the chemical reactivity and the energy required for electronic excitation. For the permanganate ion, the HOMO-LUMO gap is relatively small, which is consistent with its strong oxidizing nature and its intense color, arising from electronic transitions in the visible region of the electromagnetic spectrum.

While the virial ratio is a fundamental concept in quantum mechanics, its direct calculation and reporting in the context of sodium permanganate trihydrate are not commonly found in the literature. However, the adherence of the calculated wave function to the virial theorem is an important check on the quality of the computational method.

| Calculated Property | Typical Finding for Permanganate Ion | Significance |

|---|---|---|

| Symmetry | Tetrahedral (Td) | Determines orbital degeneracy and spectroscopic selection rules. |

| HOMO-LUMO Gap | Relatively small | Correlates with high reactivity and color. |

| Molecular Orbitals | Primarily composed of oxygen p-orbitals (HOMO) and manganese d-orbitals (LUMO) | Explains the charge-transfer nature of its electronic transitions. |

Simulation of Excitation Energy and Vibrational Transitions (e.g., Time-Dependent DFT, IR Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra of molecules. github.iomdpi.com For the permanganate ion, TD-DFT calculations have been employed to understand its characteristic intense purple color, which is due to a strong absorption band in the visible region. rsc.org These calculations can predict the excitation energies and oscillator strengths of electronic transitions. The visible absorption spectrum is dominated by a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily localized on the oxygen ligands to one primarily localized on the manganese center.

In addition to electronic spectra, computational methods can also simulate vibrational spectra (IR and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of experimentally observed vibrational bands to specific molecular motions, such as the Mn-O stretching and bending modes. For the tetrahedral permanganate ion, there are characteristic vibrational modes that can be identified and analyzed.

| Spectroscopic Technique | Computational Method | Information Obtained |

|---|---|---|

| UV-Vis Absorption Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, and assignment of electronic transitions. |

| Infrared (IR) Spectroscopy | DFT (frequency calculations) | Vibrational frequencies and intensities, assignment of vibrational modes. |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling provides a molecular-level understanding of the reaction mechanisms involving permanganate. These studies can map out the potential energy surface for a reaction, identifying transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, which are key to understanding reaction kinetics.

For instance, in oxidation reactions, computational studies can model the interaction of the permanganate ion with a substrate, showing how the electron transfer occurs and how the manganese species is reduced. These models can elucidate the role of intermediates and the factors that influence the reaction rate and selectivity. While detailed computational studies on the reaction mechanisms of this compound specifically are scarce, the general principles of permanganate reactivity derived from computational studies of the permanganate ion are applicable. The United Reaction Valley Approach (URVA) is a powerful method for analyzing reaction mechanisms in detail, partitioning the reaction path into distinct phases of chemical transformation. nih.govsmu.edu

Theoretical Insights into Hydrogen Bonding Effects on Reactivity

The three water molecules in the crystal structure of this compound are not merely passive components. They are involved in a network of hydrogen bonds, which can influence the reactivity of the permanganate ion. Theoretical studies can provide insights into the nature and strength of these hydrogen bonds and their effect on the electronic structure of the permanganate anion.

Hydrogen bonding can affect reactivity in several ways:

Solvation Effects: The water molecules can be considered as the first solvation shell, and their interaction with the permanganate ion can be modeled to understand its behavior in aqueous solution.

Stabilization of Intermediates: Hydrogen bonds can stabilize transition states or reactive intermediates, thereby altering the reaction pathway and rate.

Modulation of Redox Potential: The electrostatic environment created by the hydrogen-bonding network can influence the redox potential of the permanganate ion.

While specific theoretical studies on the hydrogen bonding effects in this compound are not widely available, studies on other hydrated salts and permanganate salts like ammonium permanganate provide a basis for understanding these interactions. researchgate.netresearchgate.net For example, in ammonium permanganate, weak hydrogen bonds between the ammonium cation and the permanganate anion have been confirmed through spectroscopic and X-ray diffraction studies. researchgate.net This suggests that the water molecules in this compound likely play a significant role in its solid-state chemistry through similar hydrogen-bonding interactions.

Comparative Studies with Other Permanganate Species